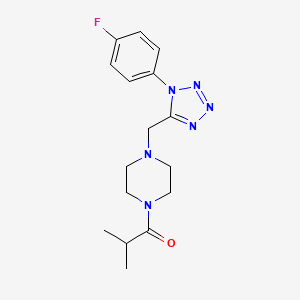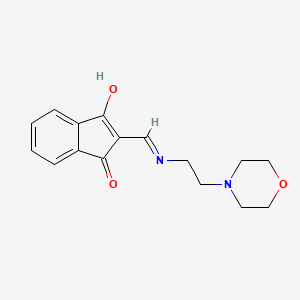![molecular formula C21H26N4O3 B2418219 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide CAS No. 2415603-38-0](/img/structure/B2418219.png)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexene ring, a pyrazole moiety, and an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a series of reactions to introduce the ethyl group at the 2-position.
Introduction of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then attached to the phenyl ring through a coupling reaction.
Oxamide Formation: The final step involves the formation of the oxamide linkage by reacting the intermediate compounds with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the pyrazole moiety suggests potential interactions with proteins involved in signal transduction and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide: shares structural similarities with other oxamide derivatives and compounds containing cyclohexene and pyrazole rings.
4-Iodobenzoic Acid: This compound contains a benzene ring with an iodine substituent and a carboxylic acid group, which can be compared to the functional groups in the target compound.
Uniqueness
The uniqueness of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide lies in its combination of functional groups and structural features. The presence of both cyclohexene and pyrazole moieties, along with the oxamide linkage, provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-19(17-7-9-18(10-8-17)25-14-4-12-24-25)15-23-21(28)20(27)22-13-11-16-5-2-1-3-6-16/h4-5,7-10,12,14,19,26H,1-3,6,11,13,15H2,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBRXMNRRYMFEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE](/img/structure/B2418137.png)


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide](/img/structure/B2418143.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide](/img/structure/B2418150.png)
![5-(3-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2418151.png)
![2-({1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2418152.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2418153.png)
![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)
![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)
![1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2418157.png)

